Cyclopentanone, 2-[(phenylamino)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[(phenylamino)oxy]- is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It is also known by its IUPAC name, 2-anilinooxycyclopentan-1-one. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenylaminooxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(phenylamino)oxy]- typically involves the reaction of cyclopentanone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Cyclopentanone, 2-[(phenylamino)oxy]- may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[(phenylamino)oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the phenylaminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be employed in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Cyclopentanone, 2-[(phenylamino)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Cyclopentanone, 2-[(phenylamino)oxy]- is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[(phenylamino)oxy]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The phenylaminooxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-[(phenylamino)oxy]-, (2R)-: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.
Cyclopentanone, 2-[(phenylamino)oxy]-, (2S)-: Another stereoisomer with distinct stereochemistry.
Uniqueness
Cyclopentanone, 2-[(phenylamino)oxy]- is unique due to its specific substitution pattern and the presence of the phenylaminooxy group, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and other related compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-anilinooxycyclopentan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
InChI Key |
WTKUIUHVCORUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)ONC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.